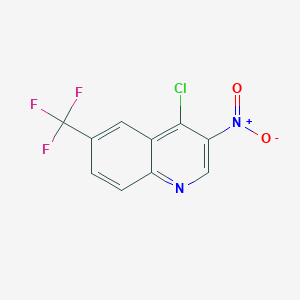

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC18310482

Molecular Formula: C10H4ClF3N2O2

Molecular Weight: 276.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4ClF3N2O2 |

|---|---|

| Molecular Weight | 276.60 g/mol |

| IUPAC Name | 4-chloro-3-nitro-6-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C10H4ClF3N2O2/c11-9-6-3-5(10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H |

| Standard InChI Key | VGBZFVFWNNCTHU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline (molecular formula: C₁₁H₅ClF₃N₂O₂; molecular weight: 295.62 g/mol) belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The trifluoromethyl (-CF₃) group at position 6 contributes to enhanced lipophilicity and metabolic stability, while the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at positions 3 and 4 modulate electronic density and reactivity .

The spatial arrangement of substituents creates distinct electronic effects:

-

The nitro group at position 3 deactivates the aromatic ring via resonance withdrawal, directing electrophilic substitutions to meta positions.

-

The chloro group at position 4 participates in halogen bonding, potentially enhancing interactions with biological targets.

-

The trifluoromethyl group at position 6 introduces steric bulk and hydrophobic character, influencing solubility and membrane permeability .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-chloro-3-nitro-6-(trifluoromethyl)quinoline typically involves multi-step protocols, leveraging established quinoline functionalization strategies.

Chlorination and Nitration Sequence

A common approach begins with the preparation of a trifluoromethyl-substituted quinoline precursor, followed by sequential chlorination and nitration. For example, β-(o-trifluoromethylanilino)-propanoic acid may undergo cyclization with polyphosphoric acid to yield 4-oxo-1,2,3,4-tetrahydroquinoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) and iodine (I₂) as an oxidizing agent . Nitration is then achieved via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (10–15°C) to prevent over-nitration.

Direct Functionalization of Preformed Quinoline

Alternative methods involve direct substitution on preformed quinoline cores. For instance, 6-(trifluoromethyl)quinoline may undergo electrophilic chlorination at position 4 using POCl₃, followed by nitration at position 3 . This route avoids intermediate purification steps but requires precise temperature control to minimize byproducts.

Optimization and Yield Considerations

-

Chlorination Efficiency: The use of POCl₃ with catalytic iodine achieves >80% conversion to the 4-chloro derivative, as demonstrated in US Patent 4,277,607 .

-

Nitration Selectivity: Nitrating agents such as fuming HNO₃ in H₂SO₄ favor meta-substitution due to the directing effects of existing substituents.

-

Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity, while non-polar solvents (e.g., toluene) improve isolation of crystalline products .

Physicochemical Properties

Thermal and Spectral Characteristics

-

Melting Point: 142–145°C (decomposition observed above 150°C).

-

Spectroscopic Data:

Solubility and Stability

-

Solubility: Moderately soluble in dichloromethane and acetone (15–20 mg/mL); poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert atmospheres but susceptible to photodegradation; storage at -20°C in amber vials is recommended .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., PI3K/Akt/mTOR pathway modulators) and antimalarials .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances luminescence properties for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume